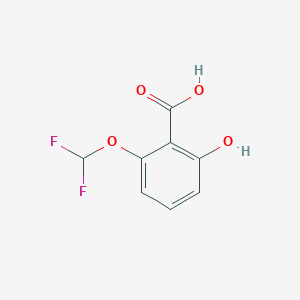

2-(Difluoromethoxy)-6-hydroxybenzoic acid

Description

Significance of Fluorinated Benzoic Acid Derivatives in Organic Synthesis and Materials Science

Fluorinated benzoic acid derivatives are a cornerstone in various sectors of the chemical industry. The introduction of fluorine atoms into the benzoic acid structure dramatically alters its physical, chemical, and biological properties. These modifications include changes in acidity, lipophilicity, metabolic stability, and binding interactions.

In the realm of organic synthesis , these compounds are invaluable intermediates. They serve as building blocks for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of fluorine can enhance the efficacy and pharmacokinetic profile of bioactive molecules. For instance, fluorinated analogs of known drugs are often synthesized to improve their metabolic stability, thereby prolonging their therapeutic effect.

In materials science , the unique properties of fluorinated compounds are harnessed to create advanced materials. The high electronegativity and low polarizability of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical properties to polymers and other materials derived from fluorinated benzoic acids.

Role of Difluoromethoxy and Hydroxyl Functional Groups in Molecular Design

The specific combination of difluoromethoxy and hydroxyl groups in 2-(difluoromethoxy)-6-hydroxybenzoic acid is particularly noteworthy for molecular design, especially in the context of medicinal chemistry.

The difluoromethoxy group (-OCF₂H) is increasingly recognized as a privileged functional group. Its incorporation into a molecule can confer several advantages:

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can improve the half-life of a drug candidate.

Lipophilicity Modulation: This group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. It can enhance permeability across cellular membranes.

Hydrogen Bonding: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, enabling specific interactions with biological targets like proteins and enzymes.

The hydroxyl group (-OH) is a fundamental functional group in both natural and synthetic bioactive molecules. Its roles are multifaceted and crucial for biological activity:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong and directional interactions with biological receptors. This is often a key determinant of a molecule's binding affinity and selectivity. nih.govbldpharm.com

Solubility: The polar nature of the hydroxyl group can enhance the aqueous solubility of a compound, which is often a prerequisite for bioavailability. bldpharm.com

Binding Affinity vs. Desolvation Penalty: While the hydroxyl group's ability to form hydrogen bonds can significantly increase binding affinity, this is counterbalanced by a high desolvation penalty. nih.gov For the group to effectively interact with a target, it must first shed its associated water molecules, which is an energetically costly process.

The interplay of the electron-withdrawing difluoromethoxy group and the hydrogen-bonding hydroxyl group on the benzoic acid core suggests a molecule with a finely tuned electronic and steric profile, making it an intriguing subject for further investigation.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

A review of the current scientific literature indicates that dedicated research focusing specifically on this compound is limited. While the parent compound and its constituent functional groups are well-studied in broader contexts, this particular molecule remains largely unexplored in published research. Its availability from chemical suppliers suggests its use as a building block in proprietary or unpublished synthetic endeavors. bldpharm.com

The primary unaddressed challenges concerning this compound are twofold:

Synthesis: The development of efficient and regioselective synthetic routes to produce this compound presents a significant challenge. The synthesis of polysubstituted aromatic compounds often requires multi-step procedures with careful control of directing group effects to achieve the desired substitution pattern. The introduction of the difluoromethoxy group, in particular, can require specialized reagents and conditions.

Characterization and Application: A thorough investigation of its physicochemical properties, biological activities, and potential applications is currently lacking. Given its structural motifs, it could be a valuable scaffold for developing new therapeutic agents or functional materials. Future research would be needed to explore its potential in areas like drug discovery, where its unique combination of functional groups could be leveraged to design novel enzyme inhibitors or receptor modulators.

The table below summarizes the known properties of this compound, primarily sourced from chemical supplier data. bldpharm.com

| Property | Value |

| CAS Number | 1799439-06-7 |

| Molecular Formula | C₈H₆F₂O₄ |

| Molecular Weight | 204.13 g/mol |

| SMILES Code | O=C(O)C1=C(O)C=CC=C1OC(F)F |

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-6-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4/c9-8(10)14-5-3-1-2-4(11)6(5)7(12)13/h1-3,8,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSKMEVCPBXOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269366 | |

| Record name | 2-(Difluoromethoxy)-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799439-06-7 | |

| Record name | 2-(Difluoromethoxy)-6-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799439-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Difluoromethoxy)-6-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Difluoromethoxy 6 Hydroxybenzoic Acid and Its Precursors

Historical Development of Synthetic Routes to Fluorinated Benzoic Acids

The journey into the synthesis of fluorinated aromatic compounds began with early methods like the diazotization of aromatic amines followed by decomposition in the presence of fluoroboric acid, a reaction discovered by Schiemann in 1927. nih.gov Another foundational method is the nucleophilic halogen exchange, reported by Gottlieb in 1936, which involves the substitution of chlorine with fluorine using potassium fluoride (B91410). nih.gov These early methods laid the groundwork for the development of more sophisticated and selective fluorination techniques.

Over the years, the synthesis of fluorinated benzoic acids has evolved significantly. An early example is the preparation of 2-amino-3-fluorobenzoic acid, an important intermediate for various therapeutic agents. orgsyn.org Patented processes have also contributed to the arsenal (B13267) of synthetic methods for preparing fluorinated benzoic acids, often focusing on improving commercial viability and yield. google.com These historical developments have been crucial in providing the fundamental chemical knowledge required to tackle the synthesis of more complex molecules like 2-(difluoromethoxy)-6-hydroxybenzoic acid.

Novel Approaches to the Synthesis of this compound

The synthesis of this compound presents a multi-faceted challenge, requiring precise control over the introduction of three distinct functional groups onto an aromatic ring. Modern synthetic strategies often rely on a combination of regioselective functionalization, efficient introduction of the difluoromethoxy group, and carefully orchestrated hydroxylation and carboxylation steps.

Achieving the desired 1,2,6-substitution pattern on the benzene (B151609) ring is a critical aspect of synthesizing this compound. Regioselective functionalization of aromatic compounds can be accomplished through various strategies, including dearomatization-rearomatization sequences and directed ortho-metalation. One approach involves a threefold aromatic substitution of benzoic acid derivatives through a sequence of dearomatization, regioselective functionalization, and rearomatization. nih.gov The regioselectivity of nucleophilic aromatic substitution reactions on fluorinated aromatic compounds has also been investigated, providing insights into the directing effects of existing substituents. nih.gov The ability to control the position of incoming functional groups is paramount for the efficient construction of the target molecule.

The incorporation of the difluoromethoxy (OCF₂H) group is a key step in the synthesis. nih.gov This moiety can significantly alter the physicochemical properties of a molecule, making its efficient introduction a topic of considerable research. nih.gov Various methods have been developed, broadly categorized into electrophilic and nucleophilic difluoromethylation strategies, as well as those utilizing difluorocarbene. alfa-chemistry.comcas.cn

The choice between electrophilic and nucleophilic difluoromethylation depends on the nature of the substrate and the desired bond formation.

Electrophilic Difluoromethylation: These strategies involve reagents that deliver a "CF₂H⁺" equivalent to a nucleophilic substrate. nih.gov Reagents such as S-(difluoromethyl)diarylsulfonium salts and other sulfonium (B1226848) ylides have been developed for this purpose. nih.govacs.org They are particularly useful for the difluoromethylation of heteroatoms like oxygen and nitrogen. nih.gov However, some electrophilic reagents may fail to react with certain nucleophiles like phenols. nih.gov A notable development is a shelf-stable electrophilic reagent, N-difluoromethylthiophthalimide, which has shown broad applicability with various nucleophiles. acs.org Another approach involves the use of S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salts, which are effective for the functionalization of a wide range of compounds under mild conditions. nih.govrsc.org

Nucleophilic Difluoromethylation: These methods utilize reagents that act as a "CF₂H⁻" source, reacting with electrophilic centers. alfa-chemistry.comcas.cn Common reagents include (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride source, and difluoromethyl phenyl sulfone (PhSO₂CF₂H). cas.cn Diethyl difluoromethylphosphonate has also been employed for the nucleophilic difluoromethylation of carbonyl compounds. nih.gov These reagents are effective for introducing the difluoromethyl group onto aldehydes, ketones, and other electrophiles. cas.cnnih.gov A combination of a Brønsted superbase and a weak Lewis acid can enable the deprotonation of Ar-CF₂H groups to generate reactive Ar-CF₂⁻ synthons. acs.org

A comparison of common reagent types is presented in the table below.

| Reagent Type | Example Reagent | Substrate Type |

| Electrophilic | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Sulfonic acids, tertiary amines, imidazoles, phosphines nih.gov |

| N-difluoromethylthiophthalimide | Aryl/vinyl boronic acids, alkynes, amines, thiols, β-ketoesters acs.org | |

| S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt | Various nucleophiles nih.govrsc.org | |

| Nucleophilic | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Carbonyl compounds cas.cn |

| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Carbonyl compounds cas.cn | |

| Diethyl difluoromethylphosphonate | Aldehydes, ketones nih.gov |

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile tool for introducing the difluoromethyl group. numberanalytics.comthieme-connect.de It is typically generated in situ from various precursors. Historically, reagents like sodium chlorodifluoroacetate were used, but modern methods often employ more environmentally friendly sources. cas.cn

Difluorocarbene can react with nucleophiles, such as phenols, to form difluoromethyl ethers. cas.cn The reaction proceeds through the initial formation of the carbene, which is then trapped by the nucleophile. cas.cn The development of reagents like TMSCF₂Br has provided a practical source of difluorocarbene for the efficient difluoromethylation of alcohols under mild conditions. researchgate.net The reactivity of difluorocarbene makes it a powerful tool for constructing C-O-CF₂H linkages. cas.cnacs.org

The final steps in the synthesis of this compound involve the introduction of the hydroxyl and carboxyl groups at the ortho positions relative to each other.

Ortho-Hydroxylation: The selective hydroxylation of a benzoic acid derivative at the ortho position can be challenging. One approach involves the use of a non-heme iron complex in the presence of hydrogen peroxide, which has been shown to achieve ortho-hydroxylation of benzoic acids in good yield under mild conditions. nih.govrsc.orgrsc.org Mechanistic studies suggest the involvement of high-valent iron-oxo species in this transformation. acs.org Another strategy is decarboxylative hydroxylation, where a benzoic acid is converted to a phenol (B47542). nih.gov

Carboxylation: The introduction of a carboxyl group onto a phenol, known as the Kolbe-Schmitt reaction, is a classic transformation in organic synthesis. mdpi.com This reaction typically involves the treatment of a phenolate (B1203915) with carbon dioxide under pressure and elevated temperatures. mdpi.comnih.gov While the classical method often yields a mixture of ortho and para isomers, recent advancements have focused on improving the regioselectivity. mdpi.com Biocatalytic approaches using enzymes like benzoic acid decarboxylases have emerged as highly regioselective methods for the ortho-carboxylation of phenols at the expense of bicarbonate as the CO₂ source. rsc.orgacs.org These enzymatic methods offer a green alternative to traditional chemical processes and can provide exclusive ortho-carboxylation. rsc.orgacs.org The synthesis of 2,6-dihydroxybenzoic acid, a related structure, has been achieved through both chemical and enzymatic carboxylation of resorcinol (B1680541). mdpi.comgoogle.comrsc.org

The successful synthesis of this compound requires a strategic combination of these advanced synthetic methodologies. The choice of a specific route will depend on factors such as the availability of starting materials, desired yield, and scalability of the process.

Protecting Group Chemistry for Hydroxyl and Carboxyl Functions

In the multi-step synthesis of complex molecules like this compound, the selective protection of the phenolic hydroxyl and carboxylic acid groups is paramount to prevent undesired side reactions. chemrevlett.comjocpr.com The choice of protecting groups is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal. jocpr.com

For the carboxylic acid function, esterification is a common protection strategy. chemrevlett.com Methyl or ethyl esters can be employed, though their removal often requires basic hydrolysis, which might not be compatible with other functional groups in the molecule. nih.gov Benzyl (B1604629) esters offer an advantage as they can be cleaved under neutral conditions via hydrogenolysis. researchgate.net For enhanced acid lability, tert-butyl esters are a viable option, readily removed with mild acids like trifluoroacetic acid. researchgate.netsci-hub.se

The phenolic hydroxyl group is also highly reactive and typically requires protection. nih.gov Ethers are a common choice, with the specific type influencing the deprotection conditions. nih.gov For instance, the methoxymethyl (MOM) ether is a protecting group that can be introduced to protect alcohol functional groups during chemical transformations and later removed under acidic conditions. sci-hub.seresearchgate.net Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also widely used and can be cleaved using fluoride ion sources. chemrevlett.com

An orthogonal protecting group strategy is often essential in complex syntheses, allowing for the sequential deprotection of different functional groups without affecting others. jocpr.com For example, a benzyl ester protecting the carboxylic acid could be removed by hydrogenolysis while a TBDMS ether on the phenol remains intact, and vice-versa. researchgate.net

Table 1: Common Protecting Groups for Carboxylic Acids and Phenols

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Carboxylic Acid | Methyl/Ethyl Ester | - | Acid or base hydrolysis researchgate.netnih.gov |

| Benzyl Ester | Bn | Hydrogenolysis researchgate.net | |

| tert-Butyl Ester | t-Boc | Mild acid (e.g., TFA) researchgate.netsci-hub.se | |

| Silyl Ester | - | Acid, base, or organometallic reagents nih.gov | |

| Phenolic Hydroxyl | Methoxymethyl Ether | MOM | Acidic conditions sci-hub.se |

| Benzyl Ether | Bn | Hydrogenolysis nih.gov | |

| tert-Butyldimethylsilyl Ether | TBDMS | Fluoride ions (e.g., TBAF), acid chemrevlett.comnih.gov | |

| Acetyl | Ac | Acid or base nih.gov |

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Production

The efficient synthesis of this compound on both laboratory and industrial scales hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key transformations in the synthesis include the introduction of the difluoromethoxy group and the carboxylation of a phenolic precursor.

The O-difluoromethylation of phenols is a critical step. Research on analogous reactions has shown that various difluoromethylating agents can be employed, with reaction conditions tailored to the specific substrate and scale. For instance, the use of S-(difluoromethyl)sulfonium salts as a difluorocarbene precursor has been demonstrated to be effective for the difluoromethylation of a wide range of phenols. sci-hub.seacs.org Optimization of this reaction would involve screening of bases, solvents, temperature, and stoichiometry. Studies have shown that bases like lithium hydroxide (B78521) (LiOH) or sodium hydride (NaH) in solvents such as toluene (B28343) or dichloromethane (B109758) can provide good yields. sci-hub.se Reaction temperatures can also be a critical parameter, with lower temperatures sometimes leading to reduced yields, while higher temperatures may improve them, as seen in some difluoromethylation reactions where 10°C in the presence of NaH gave an 81% yield. sci-hub.se

For industrial-scale production, factors such as the cost and availability of reagents, reaction time, and ease of product isolation become more prominent. For example, a process for preparing 4-fluorosalicylic acid from 2,4-difluorobenzoic acid was optimized for large-scale production by reacting it with NaOH in DMSO at 130°C for 8 hours, achieving a 90% yield. chemicalbook.com Similar optimization would be necessary for the synthesis of the target molecule. The choice of catalyst is also crucial. For instance, in the synthesis of 2,6-disubstituted 4-hydroxybenzoic acids, palladium on carbon has been identified as an effective catalyst for dehydrogenation. google.com

The carboxylation of a suitably protected phenol precursor is another key step. Palladium-catalyzed C-H carboxylation directed by a silanol (B1196071) group has been developed as an efficient method for the synthesis of salicylic (B10762653) acids from phenols. nih.gov Optimization of such a reaction would involve fine-tuning the palladium catalyst, ligand, and reaction conditions to achieve high regioselectivity and yield.

Table 2: Exemplary Reaction Parameters for Analogous Syntheses

| Reaction Type | Reagent/Catalyst | Base/Solvent | Temperature | Yield | Scale |

| O-Difluoromethylation of Phenol | S-(Difluoromethyl)sulfonium Salt | LiOH / Toluene | Room Temp. | 70% | Lab sci-hub.se |

| O-Difluoromethylation of Phenol | S-(Difluoromethyl)sulfonium Salt | NaH / Toluene | 10°C | 81% | Lab sci-hub.se |

| Hydroxylation of Difluorobenzoic Acid | NaOH | DMSO | 130°C | 90% | Industrial chemicalbook.com |

| Dehydrogenation of Cyclohexenonecarboxylic Acid | Palladium on Carbon | Liquid Phase | 180-260°C | High Selectivity | Industrial google.com |

| C-H Carboxylation of Phenol | Pd(OAc)₂ / Silanol | - / - | - | 76% | Lab nih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to enhance its sustainability.

One key aspect of green chemistry is the use of renewable feedstocks. While the direct synthesis from a natural source might not be feasible for this specific molecule, the synthesis of its salicylic acid backbone can be achieved using green methods. For instance, salicylic acid has been synthesized from wintergreen oil, a natural product, through hydrolysis. nih.govresearchgate.netistanbul.edu.trdergipark.org.trresearchgate.net This approach avoids the use of petroleum-based starting materials.

The choice of solvents is another critical factor. Many traditional organic syntheses utilize volatile and often toxic organic solvents. Green chemistry encourages the use of more environmentally benign alternatives, such as water or super-critical CO₂. For example, a method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole utilizes water as the sole reaction solvent, making the process more environmentally friendly. researchgate.netgoogle.com Similarly, exploring aqueous reaction conditions for the synthesis of this compound could significantly improve its green profile.

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another core principle. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. Catalytic reactions are inherently more atom-economical than stoichiometric ones. The use of catalytic methods, such as the palladium-catalyzed carboxylation mentioned earlier, aligns with green chemistry principles. nih.gov

Furthermore, in-situ product removal (ISPR) is a technique that can improve reaction yields and reduce downstream processing. In the enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid, an adsorption-based ISPR was used to achieve reaction yields above 80%. mdpi.com This approach can potentially be adapted to the synthesis of this compound to enhance efficiency and reduce waste.

Table 3: Application of Green Chemistry Principles in Analogous Syntheses

| Green Chemistry Principle | Application in Analogous Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis of salicylic acid from wintergreen oil. nih.govresearchgate.netistanbul.edu.trdergipark.org.trresearchgate.net | Hydrolysis of methyl salicylate. |

| Use of Safer Solvents | Water as the reaction solvent. researchgate.netgoogle.com | Synthesis of 5-difluoromethoxy-2-mercapto-1H-benzimidazole. |

| Catalysis | Palladium-catalyzed C-H carboxylation. nih.gov | Synthesis of salicylic acids from phenols. |

| In-Situ Product Removal | Adsorption-based removal of the product to drive equilibrium. mdpi.com | Enzymatic synthesis of 2,6-dihydroxybenzoic acid. |

Chemical Reactivity and Transformation Studies of 2 Difluoromethoxy 6 Hydroxybenzoic Acid

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity and regioselectivity of these substitutions on the 2-(difluoromethoxy)-6-hydroxybenzoic acid ring are governed by the combined electronic and steric effects of the existing substituents.

The substituents on the benzene (B151609) ring influence both the rate of reaction and the position of the incoming electrophile. libretexts.org

Hydroxyl Group (-OH): This group is a strong activating, ortho-, para-director due to its ability to donate electron density to the ring through resonance.

Carboxyl Group (-COOH): This group is a strong deactivating, meta-director because it withdraws electron density from the ring.

The directing influences of the substituents are summarized below:

-OH group directs to: C3 (ortho, blocked) and C5 (ortho).

-OCHF2 group directs to: C3 (ortho, blocked) and C5 (para).

-COOH group directs to: C3 (meta, blocked) and C5 (meta).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO3/H2SO4 | 2-(Difluoromethoxy)-6-hydroxy-5-nitrobenzoic acid |

| Bromination | Br2/FeBr3 | 5-Bromo-2-(difluoromethoxy)-6-hydroxybenzoic acid |

| Sulfonation | Fuming H2SO4 | 2-(Difluoromethoxy)-6-hydroxy-5-sulfobenzoic acid |

Reactions Involving the Carboxyl Group

The carboxylic acid functionality is a key site for a variety of chemical transformations, including the formation of esters and amides, decarboxylation, and reduction.

Esterification and Amidation Pathways

Esterification: The conversion of the carboxyl group of this compound to an ester can be accomplished through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another method involves reacting the hydroxybenzoic acid with a halogenated derivative, such as an alkyl halide, in the presence of a non-quaternizable tertiary amine. google.com This process is often carried out in a homogeneous liquid phase, with or without an organic solvent. google.com

Amidation: The formation of amides from the carboxylic acid typically requires activation of the carboxyl group. One common pathway is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents can be employed to facilitate the direct reaction between the carboxylic acid and an amine, forming the amide bond under milder conditions.

Decarboxylation Mechanisms and Applications

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO2). Aromatic carboxylic acids that contain an ortho-hydroxyl group, such as salicylic (B10762653) acid and its derivatives, are particularly susceptible to decarboxylation upon heating. The reaction is facilitated by the formation of a stable intermediate or transition state.

For ortho-hydroxybenzoic acids, the decarboxylation in acidic conditions is believed to proceed through the formation of an α-protonated cation of the carboxylic acid. nih.gov This protonation significantly lowers the energy barrier for the reaction. nih.gov The presence of electron-donating groups can further facilitate this process. Enzymatic decarboxylation, often reversible, is also a known pathway for related hydroxybenzoic acids, where the reaction direction can be controlled by pH. nih.govmdpi.com The decarboxylation of hydroxybenzoic acids can be a valuable synthetic route to substituted phenols. rwth-aachen.de

Reduction of the Carboxyl Group to Alcohol or Aldehyde Derivatives

The reduction of a carboxylic acid requires potent reducing agents.

Reduction to Primary Alcohols: Carboxylic acids can be effectively reduced to primary alcohols using strong hydride reagents like lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. youtube.comyoutube.com The mechanism involves an initial acid-base reaction between the acidic proton of the carboxyl group and the hydride, followed by coordination of the aluminum species to the carboxylate and subsequent hydride transfers. youtube.com It is important to note that sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. libretexts.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation because aldehydes are more reactive towards reduction than the starting carboxylic acid. libretexts.org Consequently, the reaction tends to proceed to the primary alcohol. libretexts.org However, specialized reagents and methods have been developed to achieve this partial reduction. researchgate.net One approach involves the use of modified hydride reagents, such as lithium tri-tert-butoxyaluminohydride (LiAl(O-t-Bu)3H), which are sterically hindered and less reactive than LiAlH4. libretexts.org Other modern methods may employ catalytic systems, for instance, using a nickel precatalyst with a silane (B1218182) reductant. researchgate.net

Transformations at the Hydroxyl Group

The phenolic hydroxyl group is another reactive site on the molecule, primarily undergoing reactions such as etherification and alkylation.

Etherification and Alkylation Reactions

Etherification of the phenolic hydroxyl group involves converting it into an ether (-OR). The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves two main steps:

Deprotonation: The phenolic proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH), to form a more nucleophilic phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking an alkylating agent (typically a primary alkyl halide or sulfonate, R-X) in a nucleophilic substitution reaction (SN2) to form the ether.

When performing this reaction on this compound, the carboxylic acid proton is more acidic than the phenolic proton. Therefore, a sufficient amount of base must be used to deprotonate both acidic sites if the carboxyl group is to be preserved. Alternatively, the carboxyl group can be protected as an ester prior to the etherification reaction to prevent unwanted side reactions.

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Carboxyl Group | Esterification | R-OH, H+ | Ester |

| Carboxyl Group | Amidation | 1. SOCl22. R2NH | Amide |

| Carboxyl Group | Decarboxylation | Heat, Acid Catalyst nih.gov | Hydrogen (replaces -COOH) |

| Carboxyl Group | Reduction | 1. LiAlH42. H3O+ | Primary Alcohol |

Oxidation Reactions

The oxidation of this compound can be expected to target the phenolic hydroxyl group and the aromatic ring. While specific studies on this molecule are not prevalent, the behavior of related hydroxybenzoic acids provides a strong basis for predicting its reactivity. Advanced oxidation processes (AOPs), which involve the generation of highly reactive hydroxyl radicals (•OH), are effective in degrading and transforming such compounds. researchgate.netscielo.br

One of the most common AOPs is the Fenton process, which utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under acidic conditions to generate •OH radicals. researchgate.netscielo.br For the parent compound, 2-hydroxybenzoic acid (salicylic acid), the Fenton process leads to hydroxylation of the aromatic ring, yielding dihydroxybenzoic acid isomers such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid as primary intermediates. researchgate.net

Applying this to this compound, the hydroxyl radical can attack the aromatic ring. The regioselectivity of this attack would be influenced by the directing effects of the existing substituents. The hydroxyl (-OH) and difluoromethoxy (-OCHF₂) groups are both ortho-, para-directing. However, the -OCHF₂ group is known to be electron-withdrawing, which deactivates the ring towards electrophilic attack compared to a methoxy (B1213986) group. This deactivation might lead to slower oxidation rates compared to non-fluorinated analogues. The probable sites for hydroxylation would be positions 3 and 5, which are ortho and para to the powerful activating -OH group.

The table below outlines the typical conditions for the Fenton process-mediated degradation of 2-hydroxybenzoic acid, which can be considered a model for the oxidation of its difluoromethoxy derivative. scielo.br

| Parameter | Condition | Outcome |

| Oxidant | H₂O₂ / Fe²⁺ (Fenton's reagent) | Generation of •OH radicals |

| pH | Acidic (typically 3-5) | Optimal for Fenton chemistry |

| [H₂O₂]/[Substrate] | Molar ratio typically > 3 | Ensures sufficient oxidant |

| Temperature | Ambient | Effective degradation |

| Primary Products | Dihydroxybenzoic acids | Ring hydroxylation |

This interactive table summarizes the conditions for the Fenton oxidation of 2-hydroxybenzoic acid, a model for the title compound.

Reactivity and Stability of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a key feature of the title compound, significantly influencing its chemical and physical properties. It is considered a lipophilic hydrogen bond donor, a property that distinguishes it from the non-fluorinated methoxy group. nih.gov

Electronic Effects: The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I). Studies on analogous difluoro(methoxy)methyl-substituted aromatic compounds have quantified the electronic properties of such groups. The difluoro(methoxy)methyl group (CF₂OCH₃), a close analogue, acts as a moderate electron acceptor through both inductive (σI = 0.22) and resonance (σR = 0.07) effects. nbuv.gov.uanuph.edu.ua This net electron-withdrawing character deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to anisole (B1667542) or phenol (B47542). This property also increases the acidity of the phenolic proton and the carboxylic acid proton compared to their non-fluorinated counterparts.

The table below summarizes the key properties of the difluoromethoxy group.

| Property | Description | Implication for Reactivity |

| Bonding | Strong, polarized C-F bonds | High thermal and chemical stability |

| Electronic Effect | Strongly electron-withdrawing (Inductive and Resonance) | Deactivates aromatic ring to electrophilic attack; increases acidity of -OH and -COOH |

| Hydrogen Bonding | Acts as a lipophilic hydrogen bond donor | Influences intermolecular interactions and solubility |

| Potential Lability | Susceptible to cleavage under strong basic conditions via :CF₂ | Limits reaction conditions involving strong bases at high temperatures |

This interactive table details the key characteristics of the difluoromethoxy group.

Rearrangement Reactions and their Mechanistic Investigations (e.g., Fries-type Rearrangements)

Ester derivatives of this compound are potential candidates for rearrangement reactions, most notably the Fries rearrangement. wikipedia.orgscribd.com The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃, BF₃) or a Brønsted acid. sigmaaldrich.com The reaction typically yields a mixture of ortho- and para-hydroxy aryl ketones. wikipedia.org

For an ester of this compound (e.g., the acetate (B1210297) ester), the migrating acyl group would be directed by the existing -OH and -OCHF₂ groups. Both are ortho-, para-directing. The position para to the ester linkage (position 4) is available, as is the position ortho to the ester (position 3). The steric bulk of the -OCHF₂ group and the incoming acyl group would likely influence the ortho/para selectivity. High temperatures generally favor the formation of the thermodynamically more stable ortho-isomer, while lower temperatures favor the para-isomer. wikipedia.org

A related transformation is the anionic Fries rearrangement . nih.govthermofisher.comsemanticscholar.org This reaction involves the ortho-lithiation of an O-aryl carbamate (B1207046) using a strong base like lithium diisopropylamide (LDA), followed by warming to induce an intramolecular migration of the carbamoyl (B1232498) group to the lithiated ortho position. nih.gov This provides a highly regioselective route to ortho-functionalized phenols. For a carbamate derived from this compound, the strong base would likely deprotonate the more acidic phenolic proton first. Subsequent treatment with another equivalent of strong base could potentially direct metalation to the 3-position, setting the stage for an anionic rearrangement.

The table below outlines a comparison of these two potential rearrangement pathways for a derivative of the title compound.

| Rearrangement Type | Derivative Required | Reagents | Key Features | Potential Product(s) |

| Fries Rearrangement | Acyl Ester (e.g., Acetate) | Lewis Acid (e.g., AlCl₃) | Temperature-dependent ortho/para selectivity. wikipedia.org | 3-Acyl- and 5-Acyl-2-(difluoromethoxy)-6-hydroxybenzoic acid |

| Anionic Fries Rearrangement | Carbamate | Strong Base (e.g., LDA) | High ortho-selectivity via directed ortho-metalation. nih.gov | 3-Carbamoyl-2-(difluoromethoxy)-6-hydroxybenzoic acid |

This interactive table compares the Fries and anionic Fries rearrangements as applied to derivatives of this compound.

Metal-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

The aromatic ring of this compound is a prime candidate for modification via metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds. wikipedia.org To participate in these reactions, the molecule typically requires conversion into an aryl halide or pseudohalide (e.g., triflate). The phenolic -OH group can be readily converted to a triflate (-OTf), a highly effective leaving group in palladium-catalyzed couplings. Alternatively, halogenation of the aromatic ring at the 3, 4, or 5-positions would provide a handle for coupling.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide/triflate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. harvard.eduyoutube.com A triflate derivative of the title compound could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide/triflate and an amine. wikipedia.orgyoutube.com It is a powerful method for synthesizing aryl amines. A halogenated or triflated derivative of this compound could be coupled with a wide range of primary or secondary amines.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide/triflate, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction would allow for the introduction of an alkynyl substituent onto the aromatic ring.

The efficiency of these cross-coupling reactions would be influenced by the electronic nature of the substrate. The electron-withdrawing difluoromethoxy group would likely facilitate the initial oxidative addition step of the palladium catalyst to the aryl-halide/triflate bond, which is often the rate-determining step in the catalytic cycle.

The table below summarizes key metal-catalyzed cross-coupling reactions hypothetically applied to a derivative of this compound.

| Coupling Reaction | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura harvard.edu | Aryl-X + R-B(OH)₂ | Pd catalyst + Base | Aryl-R (C-C) |

| Buchwald-Hartwig wikipedia.org | Aryl-X + R₂NH | Pd catalyst + Base | Aryl-NR₂ (C-N) |

| Sonogashira wikipedia.org | Aryl-X + H−C≡C-R | Pd catalyst + Cu(I) co-catalyst + Base | Aryl-C≡C-R (C-C) |

This interactive table provides an overview of major cross-coupling reactions applicable to functionalized derivatives of the title compound. "Aryl-X" represents a derivative of the title compound where X is a halide or triflate.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the atomic connectivity and spatial relationships within the molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of 2-(Difluoromethoxy)-6-hydroxybenzoic acid by revealing correlations between different nuclei. youtube.comuvic.ca

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu For this compound, a COSY spectrum would display cross-peaks between the adjacent aromatic protons, confirming their positions on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). columbia.edu This is crucial for assigning the protonated carbons in the aromatic ring and definitively linking the methoxy (B1213986) proton to the difluoromethoxy carbon atom. hmdb.ca

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This technique is arguably the most powerful for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the aromatic protons to the carboxyl carbon, the carbon bearing the hydroxyl group, and the carbon attached to the difluoromethoxy group. Crucially, it would also show a correlation from the unique proton of the -OCF₂H group to the aromatic carbon at position 2, confirming the location of the difluoromethoxy substituent. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between nuclei that are close in space, irrespective of whether they are connected through chemical bonds. NOESY can help confirm the substitution pattern by showing spatial proximity between the proton of the difluoromethoxy group and the aromatic proton at position 3.

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | H3 ↔ H4; H4 ↔ H5 | Confirms connectivity of aromatic protons. |

| HSQC | ¹H ↔ ¹³C (¹J) | H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; H(-OCF₂) ↔ C(-OCF₂) | Assigns protonated carbons. |

| HMBC | ¹H ↔ ¹³C (ⁿJ) | H3 ↔ C1, C2, C4, C5; H5 ↔ C1, C3, C4, C6; H(-OCF₂) ↔ C2 | Confirms substitution pattern and links difluoromethoxy group to the ring. |

| NOESY | ¹H ↔ ¹H (Space) | H(-OCF₂) ↔ H3; OH ↔ H5 | Provides through-space structural confirmation. |

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a highly specific and sensitive tool for analyzing the difluoromethoxy group. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. huji.ac.il It also has a very wide chemical shift range, which minimizes the chance of signal overlap. thermofisher.com

For the -OCF₂H moiety in this compound, the ¹⁹F NMR spectrum is expected to show a doublet. This splitting pattern arises from the coupling to the single, geminal proton (a two-bond coupling, ²J_FH). The magnitude of this coupling constant is typically large, providing clear evidence for the -CF₂H fragment. huji.ac.ilthermofisher.com The chemical shift of this signal is characteristic of a difluoromethoxy group attached to an aromatic ring.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹⁹F | -80 to -95 | Doublet (d) | ²J_FH ≈ 70-80 |

| ¹H | 6.5 - 7.5 | Triplet (t) | ²J_HF ≈ 70-80 |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration for pharmaceutical compounds. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs. nih.govbruker.com

Using techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can distinguish between polymorphs because the subtle differences in crystal packing and intermolecular interactions in each form lead to distinct chemical shifts and peak multiplicities. researchgate.netnih.gov For this compound, each polymorph would yield a unique ¹³C ssNMR spectrum. Furthermore, the number of distinct resonances for a single carbon site in the spectrum can reveal the number of crystallographically non-equivalent molecules in the asymmetric unit of the crystal lattice. researchgate.netmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures molecular masses with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula from a list of possibilities. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₈H₆F₂O₄, by matching the experimentally measured mass to the calculated theoretical exact mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆F₂O₄ |

| Calculated Exact Mass ([M+H]⁺) | 205.0252 |

| Calculated Exact Mass ([M-H]⁻) | 203.0107 |

In addition to providing the molecular ion peak, mass spectrometry, particularly with techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), causes the molecule to break apart into characteristic fragment ions. Analyzing these fragmentation patterns helps to piece together the molecular structure. nih.gov

For this compound, key fragmentations would be expected to include:

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group, leading to an acylium ion. docbrown.info

Loss of a water molecule (-H₂O) , likely involving the carboxylic acid proton and the ortho-hydroxyl group. fu-berlin.de

Decarboxylation (-CO₂) , loss of carbon dioxide from the molecular ion or subsequent fragments. fu-berlin.de

Cleavage of the difluoromethoxy group , such as the loss of the •CHF₂ radical.

The isotopic pattern of the molecular ion peak provides further confirmation of the elemental formula. The natural abundance of isotopes (e.g., ¹³C) results in smaller peaks at M+1, M+2, etc., mass units. nih.gov The predicted isotopic distribution for a given formula can be calculated and compared with the experimental spectrum to verify the number of carbon atoms and other elements present. sisweb.com

| m/z (charge) | Proposed Fragment Formula | Proposed Loss from Molecular Ion (m/z 204) |

|---|---|---|

| 187 | [C₈H₅F₂O₃]⁺ | •OH |

| 186 | [C₈H₄F₂O₃]⁺• | H₂O |

| 160 | [C₇H₆F₂O₂]⁺• | CO₂ |

| 153 | [C₇H₅O₄]⁺ | •CHF₂ |

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure of "this compound" by examining the vibrations of its constituent chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of "this compound," the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The spectrum of benzoic acid and its derivatives typically shows a broad O-H stretching band from the carboxylic acid dimer in the region of 3300-2500 cm⁻¹. nih.govresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong band around 1700 cm⁻¹. researchgate.net The presence of the difluoromethoxy group (-OCF₂H) would likely introduce strong C-F stretching vibrations, typically observed in the 1100-1000 cm⁻¹ region. The C-O stretching of the ether linkage and the phenolic hydroxyl group would also produce characteristic bands. Analysis of substituted benzoic acids has shown that the positions of these bands can be influenced by the nature and position of the substituents on the aromatic ring. ucl.ac.uk

Table 1: Expected Characteristic FTIR Absorption Bands for this compound (Note: This table is illustrative, based on typical values for related functional groups, as specific experimental data for this compound is not readily available in the cited literature.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Difluoromethoxy | C-F stretch | 1100 - 1000 | Strong |

| Phenolic Hydroxyl | O-H stretch | ~3400 | Medium, Broad |

| Ether (Ar-O-C) | C-O stretch | ~1250 | Medium |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing the molecular "fingerprint" of a compound. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy would be valuable for characterizing the vibrations of the aromatic ring and the difluoromethoxy group. The Raman spectra of aromatic compounds typically show distinct peaks corresponding to the ring breathing modes and C-H bending vibrations. researchgate.net The symmetric stretching of the C-F bonds in the difluoromethoxy group would also be expected to produce a characteristic Raman signal. The combination of FTIR and Raman spectroscopy provides a more complete vibrational profile of the molecule, aiding in its unambiguous identification.

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

Table 2: Illustrative Crystallographic Data Obtainable for this compound (Note: This table presents the type of data obtained from an X-ray crystallography experiment and is hypothetical as a crystal structure for this specific compound is not available in the cited literature.)

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.4 |

| β (°) | 95.0 |

| Volume (ų) | 1170 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.65 |

Chromatographic Separation Techniques for Purity Profiling and Isomer Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from any isomers or related impurities that may be present from the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for analyzing "this compound." Method development would involve optimizing several parameters to achieve good separation and peak shape. The choice of a suitable stationary phase, such as a C18 column, is a common starting point for the separation of aromatic acids. tandfonline.comnih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities. tandfonline.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of carboxylic acids and phenols, "this compound" would likely require derivatization to a more volatile form before GC analysis. nih.gov Common derivatization techniques include esterification of the carboxylic acid and silylation of both the carboxylic acid and the hydroxyl group. The resulting derivatives are more volatile and less prone to adsorption on the GC column, leading to better peak shapes and improved separation. The choice of GC column, typically a capillary column with a non-polar or medium-polarity stationary phase, and the temperature program of the GC oven are critical parameters to optimize for the separation of the derivatized analyte from any impurities. Mass spectrometry (MS) is often coupled with GC (GC-MS) to provide structural information for peak identification. srainstruments.comyoutube.com

Computational and Theoretical Chemistry Investigations of 2 Difluoromethoxy 6 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-(Difluoromethoxy)-6-hydroxybenzoic acid. These calculations provide a detailed picture of electron distribution and orbital energies, which are key determinants of the molecule's stability, reactivity, and spectroscopic properties.

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the excited electronic states of molecules. Techniques such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) can predict the electronic transitions that occur when a molecule absorbs light.

For this compound, these calculations would identify the energies of various electronic excitations, which correspond to the absorption bands observed in its UV-Vis spectrum. The analysis would also reveal the nature of these transitions, for instance, whether they are localized on the benzene (B151609) ring or involve the substituents.

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings and assign specific spectral features to molecular vibrations or nuclear magnetic environments.

For this compound, calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies would be particularly insightful. DFT is commonly used for these predictions. The calculated NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be compared with experimental spectra to aid in the structural elucidation of the molecule. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an infrared (IR) or Raman spectrum to specific bond stretches, bends, and torsions within the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the orientation of the carboxylic acid and difluoromethoxy groups.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms, MD can reveal how the molecule behaves in different environments, such as in solution, and can help to understand its interactions with other molecules.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, these methods can be used to model its synthesis or its reactions with other chemical species. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

This allows for the determination of activation energies, which are crucial for understanding reaction rates. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes, offering a deep understanding of the reaction mechanism at a molecular level.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their chemical structure. In a QSPR study involving this compound, a set of molecular descriptors would be calculated for this and a series of related compounds. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties.

A statistical model would then be developed to correlate these descriptors with a specific property of interest, such as solubility, boiling point, or biological activity. This model could then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

Computational and theoretical chemistry provide powerful tools to investigate the non-covalent interactions that govern the supramolecular assembly of this compound. These studies offer insights into the formation of hydrogen bonding networks, which are crucial in determining the crystal packing, physical properties, and ultimately the biological activity of the compound. The primary focus of such investigations is the characterization of both intramolecular and intermolecular hydrogen bonds, as well as other non-covalent interactions that contribute to the stability of the molecular system.

The structure of this compound features several functional groups capable of participating in hydrogen bonding: the carboxylic acid group (–COOH), the hydroxyl group (–OH), and the difluoromethoxy group (–OCHF₂). The relative orientation of the hydroxyl and carboxylic acid groups at the ortho positions suggests the potential for a strong intramolecular hydrogen bond, a feature commonly observed in salicylic (B10762653) acid and its derivatives. researchgate.netnih.gov

In the solid state, benzoic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. researchgate.net Computational studies on this compound would likely explore the stability of such dimeric structures and investigate the interplay between intramolecular and intermolecular hydrogen bonding.

Theoretical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the geometry and energetics of these interactions. researchgate.net Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often employed to provide a deeper understanding of the nature of the hydrogen bonds. mdpi.comnih.gov QTAIM analysis can characterize the bond critical points and electron density distribution to quantify the strength and nature of the hydrogen bonds. mdpi.com NBO analysis, on the other hand, can reveal the donor-acceptor orbital interactions that contribute to the formation of these bonds. researchgate.net

Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) can be utilized to decompose the total interaction energy of a dimer into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.comnih.gov This allows for a detailed understanding of the forces driving the intermolecular association.

Detailed Research Findings

While specific experimental or computational studies on the intermolecular interactions of this compound are not widely available, we can infer the likely findings based on studies of analogous compounds like salicylic acid and other substituted benzoic acids. researchgate.netresearchgate.net

A computational investigation would typically start with a conformational analysis to identify the most stable monomer structure, likely one that is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. Subsequently, the formation of intermolecular dimers would be investigated. The classic carboxylic acid dimer, forming an eight-membered ring via two O–H···O hydrogen bonds, is expected to be a highly stable configuration.

The difluoromethoxy group can also participate in weaker C–H···O or C–H···F hydrogen bonds, further stabilizing the crystal lattice. The fluorine atoms, being electronegative, can act as weak hydrogen bond acceptors. mdpi.com

Illustrative data from a hypothetical DFT study on a this compound dimer are presented in the tables below. These tables are representative of the type of data generated in such computational investigations.

Table 1: Hypothetical Geometric Parameters for the Hydrogen-Bonded Dimer of this compound

| Parameter | Bond/Angle | Value |

| Intramolecular Hydrogen Bond | ||

| O-H Distance (Å) | O(hydroxyl)–H | 0.98 |

| H···O Distance (Å) | H···O(carbonyl) | 1.75 |

| O···O Distance (Å) | O(hydroxyl)···O(carbonyl) | 2.65 |

| O-H···O Angle (°) | O(hydroxyl)–H···O(carbonyl) | 145 |

| Intermolecular Hydrogen Bonds | ||

| O-H Distance (Å) | O(carboxyl)–H | 1.01 |

| H···O Distance (Å) | H···O(carbonyl) | 1.63 |

| O···O Distance (Å) | O(carboxyl)···O(carbonyl) | 2.64 |

| O-H···O Angle (°) | O(carboxyl)–H···O(carbonyl) | 178 |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation on the specified compound.

Table 2: Hypothetical Interaction Energy and Its Components for the this compound Dimer (kcal/mol)

| Energy Component | Value (kcal/mol) |

| Electrostatic | -15.2 |

| Exchange | 10.5 |

| Induction | -4.8 |

| Dispersion | -7.1 |

| Total Interaction Energy | -16.6 |

Note: The data in this table is illustrative and based on typical results from SAPT calculations for similar carboxylic acid dimers.

Non Clinical Applications and Material Science Potential of 2 Difluoromethoxy 6 Hydroxybenzoic Acid

Role as a Key Synthetic Intermediate in Advanced Organic Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 2-(Difluoromethoxy)-6-hydroxybenzoic acid a versatile building block in organic synthesis. The carboxylic acid and hydroxyl groups offer multiple reaction sites for derivatization, while the difluoromethoxy group can significantly influence the properties of the final products.

For instance, research into 2-difluoromethoxy-substituted estratriene sulfamates, designed to improve the potency and stability of a drug candidate, highlights the utility of introducing a difluoromethoxy group onto a phenolic core. nih.gov Similarly, the synthesis of compounds like 5-difluoromethoxy-2-mercapto-1H-benzimidazole demonstrates the use of difluoromethoxy-substituted aromatic amines as key intermediates in the creation of complex heterocyclic systems. acs.org Given these precedents, this compound is an ideal starting material for creating novel specialty chemicals where enhanced lipophilicity and metabolic stability are desired.

Table 1: Potential Applications as a Precursor for Specialty Chemicals

| Target Chemical Class | Potential Advantage Conferred by the this compound Moiety |

|---|---|

| Pharmaceutical Ingredients | Enhanced metabolic stability, improved lipophilicity, and target binding. |

| Agrochemicals | Increased biological activity and resistance to environmental degradation. |

Salicylic (B10762653) acid and its derivatives are well-established as effective ligands in coordination chemistry and catalysis. ijesi.orgiosrjournals.orgmdpi.com The ability of the carboxylate and phenolate (B1203915) groups to chelate metal ions is fundamental to this function. These ligands have been utilized in a variety of metal-catalyzed reactions, including copper-catalyzed cross-coupling reactions. ijesi.org

By extension, this compound can be used to synthesize novel ligands. The introduction of the difluoromethoxy group can modulate the electronic properties of the ligand, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex. The electron-withdrawing nature of the difluoromethoxy group can affect the electron density at the metal center, potentially leading to enhanced catalytic performance in certain reactions. Furthermore, the steric bulk of this group could also play a role in controlling the stereoselectivity of catalytic transformations.

Table 2: Potential as a Building Block for Catalytic Ligands

| Metal Complex | Potential Catalytic Application | Influence of the Difluoromethoxy Group |

|---|---|---|

| Copper(II) Complexes | Cross-coupling reactions (e.g., Sonogashira type). ijesi.org | Modulates electronic properties of the catalyst, potentially improving yields. ijesi.org |

| Boron Complexes | Lewis acid catalysis. | Enhances Lewis acidity. |

Applications in Polymer Science and Materials Engineering

The unique combination of a polymerizable hydroxyl- and carboxyl-functionalized aromatic ring with a fluorine-containing substituent makes this compound a promising candidate for applications in polymer science.

Hydroxybenzoic acids are fundamental monomers in the production of high-performance polymers, most notably thermotropic liquid crystalline polymers (LCPs). nih.govclemson.eduacs.org For example, copolymers of 4-hydroxybenzoic acid and 2,6-hydroxynaphthoic acid are commercially significant LCPs. nih.govacs.org These materials exhibit exceptional thermal stability and mechanical properties.

This compound can be envisioned as a specialty comonomer in the synthesis of functional polyesters and polyamides. Its incorporation into a polymer backbone could be achieved through standard polycondensation techniques. The presence of the difluoromethoxy group would be expected to impart unique properties to the resulting polymer. Fluorinated polymers are known for their low surface energy, chemical inertness, and high thermal stability. researchgate.netacs.org

The inclusion of this compound as a comonomer can be a strategic approach to tailor the properties of polymers. The strong carbon-fluorine bonds in the difluoromethoxy group are expected to enhance the thermal stability of the polymer. Fluorinated polymers generally exhibit higher resistance to thermal degradation compared to their non-fluorinated counterparts. researchgate.net

Furthermore, the polarity and steric bulk of the difluoromethoxy group can influence the solubility of the polymer in organic solvents, a critical parameter for processing and application. researchgate.net The introduction of fluorine can also decrease the polymer's surface energy, leading to materials with hydrophobic and oleophobic properties. These characteristics are highly desirable for applications such as protective coatings and low-friction surfaces. The ability to modify polymer properties by incorporating fluorinated monomers is a well-established strategy in materials engineering. clemson.eduacs.org Benzoic acid and its derivatives have also been explored for their ability to be included in the crystalline cavities of polymers like syndiotactic polystyrene, which can alter the physical properties of the host polymer. mdpi.com

Table 3: Predicted Effects on Polymer Properties

| Property | Expected Influence of this compound Incorporation | Rationale |

|---|---|---|

| Thermal Stability | Increase | High bond energy of C-F bonds. researchgate.net |

| Solubility | Modification | Altered polarity and intermolecular interactions due to the -OCF₂H group. researchgate.net |

| Surface Energy | Decrease | Low polarizability of the C-F bond. |

Development of Functional Materials (e.g., Liquid Crystals, Photoactive Materials)

The development of advanced functional materials is a rapidly growing field, and this compound possesses structural features that make it a compelling candidate for such applications.

The rigid, aromatic core of this compound is a common structural motif in liquid crystal molecules. nih.gov The synthesis of liquid crystals based on hydroxybenzoic acid derivatives is a well-known approach. nih.gov A Korean patent specifically describes liquid crystal compounds containing a difluoromethoxy bridge, highlighting their utility in liquid crystal displays. google.com These compounds are noted for their low rotational viscosity and large dielectric anisotropy, which can lead to lower driving voltages in display devices. google.com The incorporation of the difluoromethoxy group into a mesogenic structure can significantly influence the phase behavior and electro-optical properties of the resulting liquid crystal. Fluorinated liquid crystal monomers have been identified as a class of compounds used in modern electronics. nih.govresearchgate.netdiva-portal.org

In the realm of photoactive materials, fluorinated conjugated polymers have been investigated for applications in organic photodetectors and other electronic devices. researchgate.netnih.gov The introduction of fluorine atoms into the polymer backbone can lower the frontier molecular orbital energy levels, which is beneficial for creating n-type or ambipolar semiconducting materials. nih.gov While direct research on photoactive polymers derived from this compound is not yet available, its structure suggests it could be a valuable building block for creating new photoactive polymers with tailored electronic properties. The ability to graft functional molecules, including photoinitiators, onto fluorinated polymers has been demonstrated, opening avenues for creating photo-cross-linkable and photopatternable materials. researchgate.net

Chemo-sensing Applications (e.g., Metal Ion Complexation, pH Sensors)

There is currently no available research demonstrating the use of this compound in chemo-sensing applications. The potential for this compound to engage in metal ion complexation or to function as a pH sensor has not been documented in peer-reviewed articles or patents. While the presence of a carboxylic acid and a hydroxyl group on the benzene ring suggests theoretical potential for metal ion coordination and pH-dependent protonation, no experimental data has been found to support this.

Surface Functionalization and Nanomaterial Integration

Similarly, the investigation into the material science potential of this compound revealed a lack of any studies concerning its use in surface functionalization or the integration into nanomaterials. The processes by which this molecule could be anchored to surfaces or incorporated into nanostructures have not been described in the available scientific literature. Consequently, there are no detailed research findings or data tables to present on this topic.

Future Research Directions and Unexplored Avenues for 2 Difluoromethoxy 6 Hydroxybenzoic Acid

Development of More Sustainable and Atom-Economical Synthetic Approaches

Current synthetic routes to fluorinated benzoic acids and phenols often rely on multi-step processes that may use hazardous reagents or generate significant waste. Future research should prioritize the development of greener and more efficient synthetic strategies.

One major avenue is the advancement of direct C-H functionalization. Recent breakthroughs in photoredox catalysis have enabled the direct C-H difluoromethoxylation of arenes and heteroarenes using bench-stable reagents at room temperature. mdpi.comnih.gov Future work could focus on adapting these methods for the selective difluoromethoxylation of a 2,6-dihydroxybenzoic acid precursor. This would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.

Another sustainable approach involves exploring difluorocarbene chemistry. Methods using reagents like sodium chlorodifluoroacetate, a stable and relatively non-toxic difluorocarbene source, have proven effective for the O-difluoromethylation of various phenols. sci-hub.seorgsyn.org Optimizing these conditions for 2,6-dihydroxybenzoic acid could provide a scalable and environmentally conscious synthesis. Key challenges will include achieving mono-selectivity at the desired hydroxyl group and preventing decarboxylation under basic conditions. Research into alternative energy sources, such as microwave or ultrasonic irradiation, could also lead to more efficient and sustainable protocols.

A comparison of potential green synthesis strategies is outlined below:

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Photoredox C-H Difluoromethoxylation | High atom economy, mild conditions, use of stable reagents. mdpi.comnih.gov | Achieving regioselectivity on the dihydroxy-acid scaffold, catalyst cost and recyclability. |

| Difluorocarbene Chemistry | Use of inexpensive and stable carbene precursors, operational simplicity. orgsyn.org | Controlling selectivity between the two hydroxyl groups, avoiding side reactions (e.g., decarboxylation). |

| Selenium-Catalyzed Oxidation | Use of green oxidants like H₂O₂, potential for catalyst and solvent recycling. mdpi.com | Adapting the method from aldehyde oxidation to a potential precursor, catalyst stability. |

Exploration of Novel Reactivity Patterns under Extreme Conditions or Novel Catalysis

The reactivity of 2-(difluoromethoxy)-6-hydroxybenzoic acid is largely unexplored. Future studies could investigate its behavior under non-classical conditions to unlock new transformations.

Extreme Conditions: Subjecting the compound to high pressure or high temperature could reveal novel reactivity. For instance, high-pressure chemistry could influence the equilibrium of reactions or enable transformations that are not feasible under ambient conditions, such as selective C-F bond activation or unusual cycloadditions. The stability of the difluoromethoxy group under such conditions would be a key area of investigation.